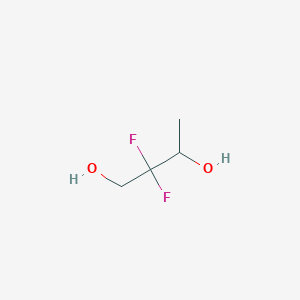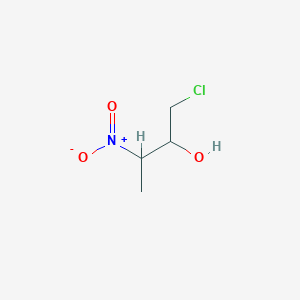
1-Chloro-3-nitrobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-nitrobutan-2-ol is an organic compound with the molecular formula C4H8ClNO3 It is a secondary alcohol where one of the hydrogen atoms in butan-2-ol is substituted by a chlorine atom, and a nitro group is attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-nitrobutan-2-ol can be synthesized through the nitration of 1-chloro-2-butanol. The reaction typically involves the use of nitric acid as the nitrating agent under controlled conditions to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors such as butanol derivatives. The process includes chlorination followed by nitration, with careful control of reaction parameters to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Nitro ketones or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Various substituted alcohols depending on the nucleophile used .
Applications De Recherche Scientifique
1-Chloro-3-nitrobutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mécanisme D'action
The mechanism by which 1-Chloro-3-nitrobutan-2-ol exerts its effects involves its reactivity towards nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack at the carbon adjacent to the nitro group. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen or carbon-oxygen bonds. The chlorine atom also provides a site for substitution reactions, further expanding its utility in organic synthesis .
Comparaison Avec Des Composés Similaires
1-Chloro-3-nitropropan-2-ol: Similar in structure but with one less carbon atom.
3-Chloro-2-nitrobutan-1-ol: The position of the nitro and hydroxyl groups is different.
1-Chloro-2-nitrobutane: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
Uniqueness: 1-Chloro-3-nitrobutan-2-ol is unique due to the presence of both nitro and chloro groups on a secondary alcohol, providing a versatile platform for various chemical transformations. Its structure allows for selective reactions that are not possible with simpler analogs .
Propriétés
Numéro CAS |
30533-30-3 |
|---|---|
Formule moléculaire |
C4H8ClNO3 |
Poids moléculaire |
153.56 g/mol |
Nom IUPAC |
1-chloro-3-nitrobutan-2-ol |
InChI |
InChI=1S/C4H8ClNO3/c1-3(6(8)9)4(7)2-5/h3-4,7H,2H2,1H3 |
Clé InChI |
SGBMDRWQYXNEGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CCl)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)
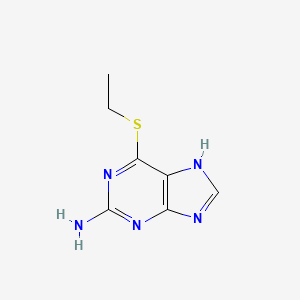
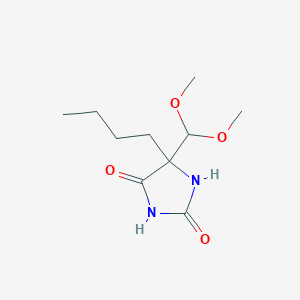
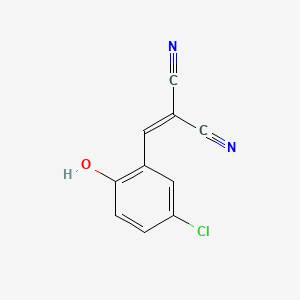

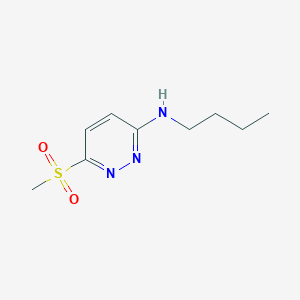
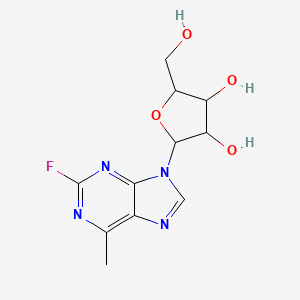
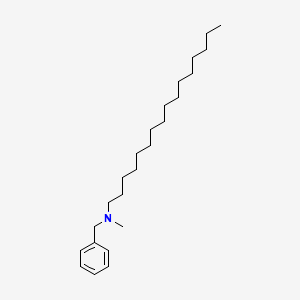

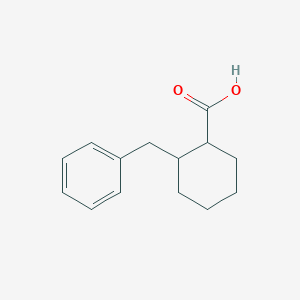
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
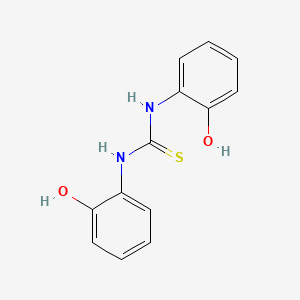
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
